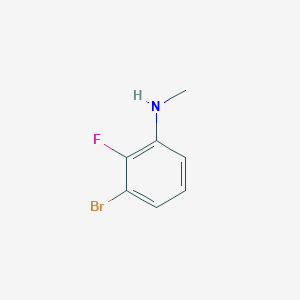

3-bromo-2-fluoro-N-methylaniline

Description

Significance of Substituted Anilines in Contemporary Chemical Research

Substituted anilines are a class of organic compounds derived from aniline (B41778) that have been modified with various functional groups. wisdomlib.org They are fundamental building blocks in numerous areas of chemical synthesis and industrial applications. wisdomlib.orgresearchgate.net Their versatility makes them crucial starting materials for producing a wide range of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. wisdomlib.orgguidechem.com In medicinal chemistry, the aniline scaffold is present in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. cresset-group.com The ability to introduce different substituents onto the aniline ring allows chemists to fine-tune the electronic, steric, and lipophilic properties of the molecule, which in turn influences its reactivity and biological activity. cresset-group.comresearchgate.net For instance, substituted anilines are precursors for the synthesis of various heterocyclic compounds like benzothiazoles and cinnoline (B1195905) derivatives. wisdomlib.org

Strategic Importance of Halogenation and N-Methylation in Aniline Derivatives

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the aniline ring, is a powerful strategy in medicinal chemistry and materials science. Halogens can significantly alter a molecule's properties. For example, fluorine, the most electronegative element, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Bromine, with its larger size and potential for halogen bonding, can also influence molecular interactions and reactivity. The position of the halogen on the aromatic ring is crucial and is dictated by the directing effects of the amino group and other existing substituents.

Overview of 3-Bromo-2-fluoro-N-methylaniline within Aromatic Amine Chemistry

This compound belongs to the broader class of halogenated anilines, which are widely used as building blocks for pharmaceuticals and agrochemicals. The unique substitution pattern of this compound offers specific advantages for the synthesis of complex target molecules where precise control of regiochemistry is essential.

Physicochemical Properties of this compound

Research Findings on this compound

While specific research exclusively focused on this compound is limited in publicly available literature, its synthesis and reactivity can be inferred from related compounds. The synthesis would likely involve the N-methylation of 3-bromo-2-fluoroaniline (B1289246). This transformation can be achieved using various methylating agents.

The reactivity of this compound would be influenced by its functional groups. The bromo and fluoro substituents make the aromatic ring susceptible to nucleophilic aromatic substitution reactions. The N-methylamino group is a key functional handle for further synthetic modifications, such as amide bond formation or as a directing group in electrophilic aromatic substitution reactions.

The strategic placement of the bromo, fluoro, and N-methylamino groups makes this compound a potentially valuable precursor for the synthesis of complex, biologically active molecules. Its utility would be particularly high in medicinal chemistry programs where fine-tuning of physicochemical properties is critical for optimizing drug candidates.

Compound List

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLVBFVHAHLHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Via Reduction of Nitroaromatic Precursors

Reduction of 3-Bromo-2-fluoronitrobenzene (B1519329) and Subsequent N-Methylation

A primary route to 3-bromo-2-fluoro-N-methylaniline begins with the precursor 3-bromo-2-fluoronitrobenzene. This compound undergoes a reduction reaction to form 3-bromo-2-fluoroaniline (B1289246), which is then N-methylated.

The reduction of the nitro group in 3-bromo-2-fluoronitrobenzene to an amino group is a crucial first step. guidechem.com This transformation can be effectively carried out using various reducing agents. One common method involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like 1,4-dioxane. guidechem.com The reaction proceeds at room temperature and typically yields the corresponding aniline derivative, 3-bromo-2-fluoroaniline, in high purity and yield after workup. guidechem.com Alternative reducing systems, such as iron filings in the presence of an acid or catalytic hydrogenation with catalysts like Raney nickel, are also employed for the reduction of nitroaromatics. guidechem.comchemicalbook.com For instance, the reduction of 1-fluoro-2-bromo-3-nitrobenzene using hydrogen gas and a Raney nickel catalyst in methanol results in a 98% yield of 1-fluoro-2-bromo-3-aminobenzene. chemicalbook.com

Following the successful reduction, the resulting 3-bromo-2-fluoroaniline undergoes N-methylation to introduce the methyl group onto the nitrogen atom. A variety of methods exist for the N-methylation of anilines. A common laboratory and industrial approach involves reacting the aniline with a methylating agent. For example, a method for producing halogen-substituted N-methylanilines involves the use of paraformaldehyde in methanol, followed by reduction with sodium borohydride (B1222165) in the presence of a base like potassium hydroxide. google.com This method has demonstrated high yields (over 95%) for various halogenated anilines. google.com Other traditional methods include the use of dimethyl sulfate (B86663) or reacting the aniline with methanol in the presence of an acid catalyst, though the latter can sometimes lead to the formation of the undesired N,N-dimethylaniline byproduct. google.comchemicalbook.com

| Precursor | Reducing Agent | Product of Reduction | N-Methylation Reagents | Final Product | Reference |

| 3-Bromo-2-fluoronitrobenzene | SnCl₂·2H₂O | 3-Bromo-2-fluoroaniline | Paraformaldehyde, Sodium Borohydride, Potassium Hydroxide | This compound | google.comguidechem.com |

| 1-Fluoro-2-bromo-3-nitrobenzene | H₂, Raney Nickel | 1-Fluoro-2-bromo-3-aminobenzene | Not specified | Not applicable | chemicalbook.com |

| Aniline | Methanol, Acid Catalyst | Not applicable | Not applicable | N-methylaniline | google.com |

Advanced Synthetic Routes to Substituted Anilines Applicable to this compound Precursors

Modern organic synthesis has seen the development of advanced methodologies for the formation of substituted anilines. These techniques offer improvements in efficiency, selectivity, and functional group tolerance compared to traditional methods and are applicable to the synthesis of precursors for this compound.

Transition Metal-Catalyzed C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-nitrogen (C-N) bonds. numberanalytics.comnih.gov The Buchwald-Hartwig amination, for example, utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. mit.edu This reaction is highly versatile and could be applied to the synthesis of precursors to this compound. For instance, a suitably protected methylamine (B109427) could be coupled with a dihalogenated aromatic ring to introduce the N-methylamino group directly. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. mit.edugoogle.com Copper-catalyzed reactions also represent a viable alternative for C-N bond formation. mit.edu These methods provide a direct and atom-economical approach to constructing the aniline core. nih.gov

| Reaction Type | Catalyst/Ligand System | Reactants | Product Type | Key Advantages | Reference |

| Buchwald-Hartwig Amination | Palladium / Biarylphosphine Ligands | Aryl Halide, Amine | Substituted Aniline | High functional group tolerance, broad scope | mit.edu |

| Copper-Catalyzed Amination | Copper Catalyst | Aryl Halide, Amine | Substituted Aniline | Cost-effective catalyst | mit.edu |

| Rhodium/Iridium-Catalyzed C-H Amination | Rh(III) or Ir(III) Catalyst | Arene, Organic Azide | Substituted Aniline | Step- and atom-economical, mild conditions | nih.gov |

Photoredox Catalysis in Aniline Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel bond formations under mild conditions. acs.orgnih.gov This methodology can be applied to the synthesis of anilines through various strategies. One approach involves the generation of an amine radical cation from an N-arylamine, which can then participate in subsequent reactions. acs.org Another strategy involves the use of photoredox catalysis in combination with transition metal catalysis to facilitate cross-coupling reactions. nih.gov For instance, photoredox catalysis can be used for the atom-economical synthesis of anilines from ammonia (B1221849) without the need for pre-functionalization of the aromatic component. acs.org This approach offers a greener alternative to traditional methods that often require harsh reagents and generate significant waste. rsc.org

Multi-component Reactions for Aniline Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netnih.govnih.gov MCRs offer significant advantages in terms of step- and time-economy. nih.gov While direct synthesis of this compound via an MCR might be challenging, these reactions are invaluable for creating diverse and complex aniline-containing scaffolds. researchgate.netacs.org For example, the Ugi or Passerini reactions can be used to construct complex molecules that contain an aniline substructure. researchgate.net The development of novel MCRs continues to provide access to a wide range of functionalized anilines that would be difficult to synthesize using traditional linear synthetic routes. nih.govfrontiersin.org

Reactivity and Derivatization Chemistry of this compound

The chemical behavior of this compound is characterized by the interplay of its three key functional components: the N-methylamino group, the bromine atom, and the fluorine atom, all attached to an aromatic benzene (B151609) core. This unique arrangement of substituents dictates its reactivity, making it a versatile building block in organic synthesis.

Spectroscopic Characterization for Structural Elucidation of 3 Bromo 2 Fluoro N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-bromo-2-fluoro-N-methylaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

In the ¹H-NMR spectrum of this compound, one would expect to observe signals corresponding to the aromatic protons, the N-H proton, and the N-methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine, fluorine, and N-methylamino substituents. The fluorine and bromine atoms are electron-withdrawing, which would generally shift the signals of nearby protons downfield. The N-methylamino group, being an activating group, would have an opposing effect.

The aromatic region would likely display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The N-H proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The N-methyl protons would likely appear as a doublet if coupled to the N-H proton, or as a singlet if no coupling is observed, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H | 6.5 - 7.5 | m | - |

| N-H | 3.5 - 4.5 | br s | - |

Note: These are estimated values. Actual experimental data is required for confirmation.

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals would be expected for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. Similarly, other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine. The carbon attached to the bromine atom would also have its chemical shift influenced by the heavy atom effect.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| Aromatic C-F | 150 - 160 | ¹JCF ≈ 240-260 |

| Aromatic C-Br | 110 - 120 | - |

| Aromatic C-N | 140 - 150 | - |

| Other Aromatic C | 115 - 135 | xJCF = variable |

Note: These are estimated values. Actual experimental data is required for confirmation.

¹⁹F-NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single resonance would be expected in the ¹⁹F-NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. This technique is particularly useful in confirming the presence and electronic environment of the fluorine substituent.

To definitively assign all the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the H-H coupling networks, helping to establish the relative positions of the protons on the aromatic ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. Key expected vibrations include the N-H stretching of the secondary amine, C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-N, C-F, and C-Br stretching vibrations.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Aromatic Ring Stretch | 1500 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Strong |

| C-F Stretch | 1100 - 1200 | Strong |

Note: These are estimated values. Actual experimental data is required for confirmation.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. For this compound, the FT-Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its functional groups and aromatic framework.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

N-H stretching: For the secondary amine, this would appear in the 3300-3500 cm⁻¹ range, though it may be weak.

C-N stretching: The stretching vibration of the bond between the aromatic ring and the nitrogen atom is expected in the 1250-1350 cm⁻¹ region. researchgate.net

Ring vibrations: The characteristic stretching vibrations of the C-C bonds within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ range.

C-F and C-Br stretching: The carbon-fluorine and carbon-bromine stretching vibrations are expected at lower frequencies, typically in the 1000-1200 cm⁻¹ and 500-650 cm⁻¹ regions, respectively.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and assign these vibrational frequencies with greater accuracy. researchgate.netnih.gov

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| N-H Stretch | 3300-3500 |

| Aliphatic C-H Stretch (Methyl) | 2850-2960 |

| C-C Ring Stretch | 1400-1600 |

| C-N Stretch | 1250-1350 |

| C-F Stretch | 1000-1200 |

| C-Br Stretch | 500-650 |

Surface-Enhanced Raman Scattering (SERS) for Molecular Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. scirp.org This enhancement allows for the detection of analytes at very low concentrations and provides insights into the molecule's orientation and interaction with the metal surface. scirp.orgacs.org

For this compound, SERS would be a valuable tool to study its adsorption behavior. The primary sites of interaction with a gold or silver SERS substrate would likely be the lone pair of electrons on the nitrogen atom of the N-methylaniline group and the π-electron system of the aromatic ring. scirp.orgacs.org The presence of ortho-substituents (bromine and fluorine) can influence the adsorption geometry due to steric and electronic effects. scirp.org

The SERS spectrum of this compound would be expected to show enhancement of specific vibrational modes depending on the orientation of the molecule on the metal surface. For instance, if the molecule adsorbs via the nitrogen atom, the C-N stretching and N-H bending modes would likely be significantly enhanced. If the aromatic ring interacts with the surface, the ring breathing and other in-plane ring modes would show strong enhancement.

Studies on similar halogenated anilines have shown that the nature and position of the halogen substituent can affect the SERS signal intensity. scirp.orgresearchgate.net The electron-withdrawing effects of the halogens can influence the interaction of the amino group with the metal surface. scirp.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the analyte is bombarded with high-energy electrons, typically 70 eV, causing ionization and extensive fragmentation. youtube.com This "hard" ionization technique produces a characteristic fragmentation pattern that serves as a molecular fingerprint.

For this compound, the molecular ion peak (M⁺) would be expected, and its isotopic pattern would be characteristic of a compound containing one bromine atom (M and M+2 peaks of nearly equal intensity). youtube.com The fragmentation of aromatic amines often involves the loss of a hydrogen atom to form a stable ion (M-1). miamioh.edu Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. libretexts.org

Table 2: Predicted Key Fragments in the EI-MS of this compound

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 204/206 |

| [M-H]⁺ | Loss of a hydrogen atom | 203/205 |

| [M-CH₃]⁺ | Loss of a methyl group | 189/191 |

| [M-Br]⁺ | Loss of the bromine atom | 125 |

| [C₆H₄FN]⁺ | Fragment containing the fluoroaniline (B8554772) core | 111 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of complex mixtures and for compounds that are not sufficiently volatile for gas chromatography.

The analysis of aniline (B41778) derivatives by LC-MS is a well-established method. chrom-china.comd-nb.infonih.gov For this compound, a reversed-phase LC method would likely be employed for separation. In terms of mass spectrometric detection, a soft ionization technique such as electrospray ionization (ESI) would be used to minimize fragmentation and primarily produce the protonated molecule [M+H]⁺.

A patent for a related compound synthesis reported the detection of this compound with a mass spectrum showing m/z 252 (M+H)⁺, though this value seems inconsistent with the expected molecular weight. A more recent patent lists the compound and its structure without providing specific mass spectrometry data.

Assuming the correct molecular formula of C₇H₇BrFN, the expected protonated molecule would be observed at m/z 205/207.

Table 3: LC-MS Data for this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecule | 205/207 |

| [M+Na]⁺ | Sodium Adduct | 227/229 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique is invaluable for detailed structural elucidation.

In the context of this compound, HRMS would confirm the elemental formula of the [M+H]⁺ ion (C₇H₈BrFN⁺) with high confidence by providing a mass measurement with an error of less than 5 ppm.

MS/MS analysis of the [M+H]⁺ precursor ion (m/z 205/207) would induce fragmentation, and the resulting product ions would reveal structural details. Common fragmentation pathways in MS/MS for such compounds include the neutral loss of small molecules.

Table 4: Predicted HRMS and MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Description |

| 205/207 | 190/192 | CH₃ | Loss of a methyl radical |

| 205/207 | 126 | HBr | Loss of hydrogen bromide |

| 190/192 | 111 | Br | Loss of a bromine radical |

| 126 | 106 | HF | Loss of hydrogen fluoride |

Computational and Theoretical Investigations of 3 Bromo 2 Fluoro N Methylaniline

Quantum Chemical Methodologies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance of accuracy and computational cost, making it a standard tool for studying molecules of this size. Methodologies such as B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with basis sets like 6-311++G(d,p), are commonly used for calculations on substituted anilines to achieve reliable results asianpubs.orgresearchgate.netresearchgate.net.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates pennylane.ai. For 3-bromo-2-fluoro-N-methylaniline, this process would establish the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface.

Table 1: Expected Trends in Geometrical Parameters upon Optimization

| Parameter | Expected Influence of Substituents | Rationale |

|---|---|---|

| C-N Bond Length | Shorter than a typical C-N single bond | Partial double bond character due to delocalization of the nitrogen lone pair into the phenyl ring wikipedia.org. |

| C-Br Bond Length | Consistent with typical aromatic C-Br bonds | Relatively standard bond length unless significant steric hindrance is present. |

| C-F Bond Length | Consistent with typical aromatic C-F bonds | The shortest carbon-halogen bond due to fluorine's high electronegativity. |

| N-H Bond Length | Standard for secondary amines | Less affected by ring substituents compared to the C-N bond. |

| Ring C-C Bonds | Minor distortions from ideal benzene (B151609) | Substituents can cause slight variations in the C-C bond lengths within the aromatic ring. |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor acs.orgacs.org.

HOMO: For aniline (B41778) derivatives, the HOMO is typically a π-orbital with significant contributions from the phenyl ring and the nitrogen lone pair. Its energy is directly related to the ionization potential of the molecule.

LUMO: The LUMO is usually a π*-antibonding orbital located over the aromatic ring. Its energy corresponds to the electron affinity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial descriptor of chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity nih.gov.

For this compound, the electron-withdrawing nature of the fluorine and bromine atoms would be expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted N-methylaniline.

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks nih.gov. The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values:

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack. In this compound, these would be centered around the electronegative fluorine and nitrogen atoms.

Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton.

Green: Regions of neutral potential.

The MEP surface would provide a clear visual representation of how the combined electronic effects of the bromo, fluoro, and N-methylamino groups create specific regions of reactivity on the molecule.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the frequencies of the normal modes of vibration. However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, they are typically multiplied by a scaling factor asianpubs.org.

A Potential Energy Distribution (PED) analysis is then performed to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or torsion of particular bonds or groups researchgate.netmasjaps.com. This provides a detailed understanding of the character of each vibrational mode.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1400 - 1650 |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 650 |

Reactivity Descriptors and Chemical Hardness/Softness

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity.

These fundamental descriptors can be estimated from the HOMO and LUMO energies, often using Koopmans' theorem, which states:

Ionization Potential (IP) ≈ -EHOMO acs.org

Electron Affinity (EA) ≈ -ELUMO acs.org

From these values, other important chemical descriptors can be calculated:

Chemical Potential (μ): Often described as the "escaping tendency" of an electron, it is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as χ = -μ = -(EHOMO + ELUMO) / 2.

These parameters would collectively characterize the chemical reactivity of this compound, providing a theoretical basis for understanding its behavior in chemical reactions.

Global and Local Electrophilicity and Nucleophilicity Indices

Computational chemistry provides powerful tools to predict the reactivity of molecules like this compound through the calculation of various reactivity descriptors derived from Conceptual Density Functional Theory (DFT). frontiersin.orgtandfonline.com These descriptors, including global and local electrophilicity and nucleophilicity indices, help in understanding how a molecule will interact with other chemical species. mdpi.com

Local reactivity indices, such as Fukui functions (f(r)) and the dual descriptor (Δf(r)), provide insight into the specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.nethackernoon.comscm.com The Fukui function for nucleophilic attack (f+(r)) identifies regions where the molecule is most likely to accept an electron, while the function for electrophilic attack (f-(r)) highlights sites prone to donating an electron. hackernoon.comsubstack.com The dual descriptor refines this by unambiguously identifying regions that are either electrophilic or nucleophilic. researchgate.netresearchgate.net For this compound, these local descriptors would pinpoint the specific carbon atoms on the benzene ring or the nitrogen atom of the methylamino group as the most reactive centers.

The following table provides a hypothetical set of calculated global reactivity descriptors for this compound, illustrating the type of data generated in such computational studies.

Table 1: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.5 |

| Chemical Hardness (η) | 5.8 |

| Global Electrophilicity (ω) | 1.05 |

Note: These values are for illustrative purposes and would be determined through specific DFT calculations.

Similarly, local reactivity can be quantified by calculating condensed Fukui functions for each atom in the molecule.

Table 2: Illustrative Condensed Fukui Functions for Selected Atoms of this compound

| Atom | Nucleophilic Attack (f+) | Electrophilic Attack (f-) |

|---|---|---|

| N | 0.08 | 0.15 |

| C4 | 0.12 | 0.05 |

Note: These values are for illustrative purposes and would be determined through specific DFT calculations.

Nonlinear Optical (NLO) Properties

Computational quantum chemistry is an indispensable tool for predicting the nonlinear optical (NLO) properties of molecules. sci-hub.sejournaleras.com For this compound, DFT calculations can be employed to determine key NLO-related parameters, including the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). dntb.gov.uaresearchgate.netfrontiersin.org These calculations are crucial for identifying and designing materials with potential applications in optoelectronics and photonics. journaleras.com

The electric dipole moment provides information about the charge distribution within the molecule. Polarizability describes how easily the electron cloud of the molecule can be distorted by an external electric field. The first-order hyperpolarizability is a measure of the second-order NLO response of the molecule, which is responsible for phenomena like second-harmonic generation. nih.gov The magnitude of these properties is highly dependent on the molecular structure, including the presence and arrangement of electron-donating and electron-withdrawing groups. semanticscholar.org Solvents can also have a significant effect on the calculated NLO properties. semanticscholar.orgmq.edu.au

The following table presents hypothetical calculated values for the electric dipole moment, polarizability, and first-order hyperpolarizability of this compound.

Table 3: Illustrative NLO Properties of this compound

| Property | Calculated Value |

|---|---|

| Electric Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 150 a.u. |

Note: These values are for illustrative purposes and would be determined through specific DFT calculations.

The design of molecules with large NLO responses often follows specific principles. For substituted anilines, a key strategy is the creation of a "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated system. mq.edu.au In the case of this compound, the N-methylamino group acts as an electron donor. The bromine and fluorine atoms are generally considered electron-withdrawing groups, which can contribute to the NLO response.

Several factors can be manipulated to enhance the NLO properties of aniline derivatives:

Strength of Donor and Acceptor Groups: Increasing the electron-donating strength of the donor group and the electron-withdrawing strength of the acceptor group generally leads to a larger first-order hyperpolarizability. mq.edu.au

Conjugation Length: Extending the π-conjugated bridge between the donor and acceptor groups can also increase the NLO response. mq.edu.au

Substituent Position: The relative positions of the substituents on the aniline ring are crucial. A para-arrangement of donor and acceptor groups is often most effective for maximizing the NLO response.

Computational studies on various substituted anilines have shown that modifications such as changing the donor group from -NH2 to -N(CH3)2 or introducing strong acceptors like -NO2 can significantly increase the first-order hyperpolarizability. mq.edu.au

Mechanistic Insights from Computational Studies

Computational chemistry, particularly DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving halogenated anilines. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a reaction can be mapped out. scientific.net This allows for the determination of the most likely reaction pathway and the identification of the rate-determining step. researchgate.netacs.org

For transformations involving this compound, such as electrophilic aromatic substitution, nucleophilic substitution, or coupling reactions, computational studies can provide insights into:

Reaction Intermediates: The structure and stability of key intermediates, such as sigma complexes in electrophilic substitution, can be determined. nih.gov

Transition State Geometries: The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes occurring during the reaction.

For example, in the halogenation of anilines, computational studies can help to understand the role of different halogenating agents and the factors that control the regioselectivity of the reaction. researchgate.netcore.ac.ukbyjus.com

Table 4: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Formation of Intermediate | 15.2 |

| Rate-Determining Step | 22.5 |

Note: These values are for illustrative purposes and would be determined through specific DFT calculations.

Catalysts and solvents can have a profound impact on the outcome of a chemical reaction. epfl.ch Computational studies are instrumental in understanding how these factors influence the reaction mechanism at a molecular level. rsc.orgnih.gov

Role of Catalysts: For reactions involving halogenated anilines, catalysts are often employed to increase the reaction rate and control selectivity. kcl.ac.uknih.gov Computational modeling can help to:

Elucidate the Catalytic Cycle: The entire catalytic cycle can be mapped out, showing how the catalyst interacts with the reactants and is regenerated at the end of the reaction. rsc.orgresearchgate.net

Identify the Active Catalytic Species: In many cases, the active form of the catalyst is generated in situ. Computational studies can identify this species and explain its reactivity. nih.gov

Explain Selectivity: By comparing the energy barriers for different reaction pathways, computational models can explain why a particular catalyst leads to the formation of a specific product. kcl.ac.uknih.gov For instance, DFT studies have been used to understand the dual role of ruthenium catalysts in the C-H alkylation of aniline derivatives. kcl.ac.uknih.gov

Advanced Research Applications and Prospects for 3 Bromo 2 Fluoro N Methylaniline

Role as a Precursor in the Synthesis of Diverse Organic Scaffolds

The true synthetic utility of 3-bromo-2-fluoro-N-methylaniline lies in its capacity to serve as a versatile precursor for a wide array of more complex molecular architectures. The orthogonal reactivity of its functional groups—the bromo moiety for cross-coupling reactions, the fluoro group influencing electronic properties and potential for nucleophilic aromatic substitution, and the N-methylamino group as a directing group and a site for further elaboration—allows for a stepwise and controlled construction of intricate organic molecules.

The synthesis of polycyclic systems is a cornerstone of medicinal chemistry and materials science. Halogenated anilines are frequently employed as starting materials for the construction of fused ring systems. While direct examples involving this compound are not readily found, its structure is well-suited for established synthetic strategies. For instance, the bromine atom can participate in palladium-catalyzed intramolecular cyclization reactions, such as the Larock indole synthesis or similar annulation strategies, to form functionalized indole or other heterocyclic cores. The presence of the N-methyl group can influence the regioselectivity of such cyclizations and is a common feature in many biologically active alkaloids and synthetic pharmaceuticals.

Furthermore, the development of novel methods for constructing polycyclic indolines using palladium/norbornene chemistry with simple nitrogen sources highlights the ongoing interest in leveraging aniline (B41778) derivatives for complex scaffold synthesis thieme.de. It is conceivable that this compound could be a substrate in similar transformations, leading to novel polycyclic structures with potential applications in drug discovery.

Substituted anilines are ubiquitous in pharmaceuticals and agrochemicals. The specific substitution pattern of this compound suggests its potential as a precursor to molecules with interesting biological activities. For example, related 3-bromo-2-methylaniline (B1266185) derivatives have been utilized in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases. They have also been used to prepare sphingosine-1-phosphate-1 receptor agonists.

The combination of a fluorine atom, which can enhance metabolic stability and binding affinity, and a bromine atom, which serves as a handle for further diversification, makes this compound an attractive starting material for medicinal chemistry campaigns. The N-methyl group can also play a crucial role in modulating the pharmacological properties of a final drug candidate.

Below is a table of related halo-N-methylanilines and their documented applications in the synthesis of biologically relevant compounds, illustrating the potential of this class of molecules.

| Compound Name | Structure | Application |

| 3-Bromo-2-methylaniline | Precursor for BTK inhibitors and S1P1 receptor agonists. | |

| 5-Bromo-4-fluoro-2-methylaniline | Synthesis of sirtuin 6 (SIRT6) activators for cancer therapy. ossila.com | |

| 3-Bromo-N-methylaniline | General intermediate in organic synthesis. sigmaaldrich.com |

Strategies for Further Functionalization and Derivatization

The utility of a building block is greatly enhanced by the availability of methods for its further functionalization. For this compound, several strategies can be envisioned to introduce additional substituents and create a library of diverse derivatives.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The N-methylamino group of this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to it. wikipedia.org In this case, the N-methyl group would likely direct lithiation to the C6 position. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups, including alkyl, silyl, carboxyl, and formyl groups.

This strategy would provide a direct route to highly substituted aniline derivatives that would be difficult to access through classical electrophilic aromatic substitution, which would likely be governed by the activating effect of the N-methylamino group and the deactivating effects of the halogens, leading to a mixture of products. The ability to selectively introduce a substituent at a specific position is a significant advantage in multistep synthesis.

The field of organic synthesis is constantly evolving, with new reaction methodologies being developed. The unique electronic and steric environment of this compound makes it an interesting substrate for exploring novel transformations. For instance, recent advancements in photoredox catalysis and metallaphotoredox reactions have enabled the construction of complex bonds under mild conditions. princeton.edu The bromo- and fluoro-substituents on the aniline ring could influence its reactivity in such transformations, potentially leading to new and unexpected products.

Furthermore, the study of reaction pathways for related halo-anilines, such as the reaction of 3-bromo-2-nitrobenzo[b]thiophene with ortho-substituted anilines, reveals the potential for complex and sometimes unexpected reaction outcomes. researchgate.net A thorough investigation of the reactivity of this compound under various conditions could unveil novel synthetic routes to valuable compounds.

Future Directions in Synthetic Methodology Development

While the potential of this compound as a synthetic building block is clear from a conceptual standpoint, its practical utility will depend on the development of efficient and scalable synthetic methodologies. Future research in this area could focus on several key aspects:

Development of Efficient Synthetic Routes: A primary focus would be the development of a high-yielding and cost-effective synthesis of this compound itself. This would likely involve the N-methylation of 3-bromo-2-fluoroaniline (B1289246) or the bromination and fluorination of N-methylaniline under carefully controlled conditions.

Systematic Exploration of Reactivity: A comprehensive study of the reactivity of this compound is needed. This would involve systematically investigating its behavior in a wide range of reactions, including cross-coupling, directed metalation, and other functionalization reactions. This would establish a clear set of synthetic tools for its use as a building block.

Application in Target-Oriented Synthesis: The ultimate validation of a building block's utility lies in its successful application in the total synthesis of complex and valuable target molecules, such as natural products or drug candidates. Future work should aim to incorporate this compound into such synthetic endeavors.

Green Chemistry Approaches in Halogenated Amine Synthesis

The synthesis of halogenated amines, including complex structures like this compound, has traditionally relied on methods that often involve hazardous reagents, significant waste generation, and high energy consumption. The principles of green chemistry offer a framework for developing more sustainable and environmentally benign synthetic routes. mdpi.cominstituteofsustainabilitystudies.com This approach focuses on minimizing the environmental impact of chemical processes by design, emphasizing waste prevention, atom economy, and the use of safer chemicals and solvents. mdpi.comnih.gov

One of the primary green chemistry strategies applicable to halogenated amine synthesis is the use of biocatalysis. Enzymes, such as nitroreductases, can be employed for the reduction of aromatic nitro compounds to anilines. nih.govacs.org This biological approach offers high chemoselectivity, allowing for the reduction of a nitro group while leaving sensitive halogen substituents intact. acs.org Biocatalytic reactions are typically performed in aqueous media at ambient temperature and pressure, which drastically reduces the need for volatile organic solvents and high-energy inputs associated with traditional catalytic hydrogenation using precious metals. nih.gov

Another key aspect is the selection of safer solvents and reaction media. Traditional syntheses often utilize halogenated solvents like dichloromethane, which pose environmental and health risks. instituteofsustainabilitystudies.com Green chemistry promotes the substitution of these hazardous solvents with more sustainable alternatives such as water, ethanol (B145695), or supercritical carbon dioxide. instituteofsustainabilitystudies.comnih.gov For instance, transition-metal-free methods have been developed for synthesizing azoxybenzenes from anilines in a water-acetonitrile solvent system at room temperature, showcasing a move towards greener conditions. acs.org

Improving atom economy is also a central goal. instituteofsustainabilitystudies.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com This involves favoring catalytic reactions over stoichiometric ones and designing cascade or one-pot reactions that reduce the number of intermediate purification steps, thereby minimizing waste. acs.orgresearchgate.net For example, the development of catalytic C-H functionalization represents a significant step forward, as it avoids lengthy and wasteful protection-deprotection sequences common in classic cross-coupling reactions. rsc.org

The following table compares traditional and green approaches for key steps in halogenated amine synthesis.

| Parameter | Traditional Synthesis Approach | Green Chemistry Approach | Environmental/Efficiency Benefit |

| Reduction of Nitroarenes | Catalytic hydrogenation with precious metals (e.g., Pd, Pt) at high pressure/temperature. | Biocatalysis using immobilized nitroreductase enzymes in aqueous buffer. nih.govacs.org | Eliminates need for high-pressure hydrogen gas and expensive, toxic heavy metal catalysts; operates at room temperature. nih.gov |

| Solvent Choice | Use of chlorinated hydrocarbons (e.g., Dichloromethane) or polar aprotic solvents (e.g., DMF). | Water, ethanol, supercritical CO₂, or solvent-free conditions. instituteofsustainabilitystudies.comacs.org | Reduces toxicity, emissions, and waste disposal costs. instituteofsustainabilitystudies.com |

| Halogenation | Use of elemental halogens (Br₂, Cl₂) and strong Lewis acids. | N-halosuccinimides (NBS, NCS) with milder catalysts; enzymatic halogenation. | Reduces use of highly corrosive and hazardous reagents. |

| Waste Generation | Significant production of byproducts and solvent waste. | High atom economy reactions (e.g., C-H activation), one-pot synthesis, and use of recyclable catalysts. instituteofsustainabilitystudies.comrsc.org | Minimizes waste streams and reduces disposal costs. instituteofsustainabilitystudies.com |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and complex intermediates like this compound. d-nb.infonih.gov This approach involves conducting chemical reactions in a continuous stream through a network of tubes, pipes, or microreactors, rather than in a traditional batch reactor. nih.gov This methodology offers substantial advantages in terms of safety, efficiency, process control, and scalability. d-nb.inforsc.org

A primary benefit of continuous flow is enhanced safety, particularly when handling hazardous reagents or highly exothermic reactions, which are common in the synthesis of halogenated compounds. rsc.org By confining reactions to small reactor volumes, the amount of any hazardous material present at a given moment is minimized. d-nb.info This is critical for reactions involving intermediates such as azides or diazonium salts, which can be generated and consumed in situ, preventing their accumulation to dangerous levels. rsc.org Furthermore, the high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control and preventing thermal runaways that can occur in large-scale batch processes. mit.edu

Flow chemistry also leads to improved process efficiency and product quality. The precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry allows for the optimization of reaction conditions to maximize yield and selectivity. mit.edubeilstein-journals.org This level of control often results in cleaner reaction profiles with fewer byproducts, simplifying downstream purification processes. rsc.org For example, multi-step syntheses can be "telescoped" by linking several flow reactors in sequence, eliminating the need for isolating and purifying intermediates at each stage. mit.edu This streamlines the entire manufacturing process, reducing production time and cost. d-nb.info

The application of flow chemistry has been successfully demonstrated in the synthesis of various aniline derivatives. For instance, the chemoenzymatic synthesis of anilines has been realized in a continuous packed-bed reactor using an immobilized nitroreductase. nih.govacs.org This system allows for the continuous production and extraction of the product, showcasing an integrated and efficient manufacturing approach. nih.govacs.org Similarly, complex heterocyclic structures and API precursors have been synthesized using multi-step continuous-flow systems, highlighting the technology's robustness and versatility for industrial applications. rsc.orgresearchgate.net

The table below outlines key parameters in a representative continuous flow setup for a reaction step relevant to aniline synthesis, such as an imine formation and reduction.

| Parameter | Value/Condition | Rationale/Benefit |

| Reactor Type | 3D-Printed Millifluidic Reactor / Packed-Bed Reactor. nih.govbeilstein-journals.org | Custom design for optimal mixing; immobilization of catalysts for easy separation and reuse. nih.govbeilstein-journals.org |

| Residence Time | 20 seconds to several minutes. beilstein-journals.org | Rapid optimization of reaction time; increased throughput compared to batch. |

| Temperature | 10 °C to 150 °C. nih.govrsc.org | Precise temperature control for improved selectivity and safety. rsc.org |

| Pressure | Atmospheric to 100 bar. d-nb.info | Allows for superheating of solvents to accelerate reaction rates safely. |

| In-line Analysis | ATR-IR Spectroscopy. beilstein-journals.org | Real-time reaction monitoring for rapid process optimization and quality control. beilstein-journals.org |

| Outcome | High conversion (>95%) and yield with simplified purification. nih.govbeilstein-journals.org | Improved process efficiency and product purity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-2-fluoro-N-methylaniline, and how can competing substituent effects be minimized?

- Methodology : Adapt halogenation and fluorination strategies from analogous compounds. For example, introduce fluorine via electrophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or deoxo-fluor, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with light). To minimize cross-reactivity, protect the amine group (N-methyl) during bromination .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 0–30°C) to suppress side reactions. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. How should this compound be purified to achieve >95% purity for crystallographic studies?

- Methodology : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Confirm purity via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

- Safety Note : Use PPE (gloves, goggles) due to hazards (H315, H319) and store at 0–6°C to prevent degradation .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals: aromatic protons (δ 6.8–7.5 ppm), N-methyl (δ 2.8–3.1 ppm). ¹⁹F NMR for fluorine environment (δ -110 to -120 ppm) .

- MS : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 218.0.

- IR : Stretching bands for C-Br (~550 cm⁻¹) and C-F (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed to ensure exclusive 2-fluoro substitution?

- Methodology : Use directing groups (e.g., methyl or bromine) to orient electrophilic fluorination. For example, bromine at position 3 directs fluorine to position 2 via steric and electronic effects. Validate regiochemistry via NOE NMR or X-ray crystallography .

- Contingency : If competing substitution occurs, employ orthogonal protection (e.g., Boc for amine) or switch to transition-metal catalysts (e.g., Pd for cross-coupling) .

Q. How should contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns) be resolved?

- Methodology :

- Compare experimental data with DFT-calculated spectra (Gaussian, ORCA).

- Perform 2D NMR (COSY, HSQC) to assign coupling interactions. For example, vicinal coupling (³J) between H-4 and H-5 protons clarifies aromatic substitution patterns .

- Reassess solvent effects (e.g., DMSO induces proton exchange broadening) .

Q. What strategies improve crystallographic refinement for this compound, given bromine’s high electron density?

- Methodology : Use SHELXL (via Olex2) for refinement. Address absorption effects (μ > 5 mm⁻¹) with multi-scan corrections (SADABS). For twinned crystals, apply TwinRotMat or HKLF5 .

- Synchrotron Tip : High-flux X-rays (e.g., Diamond Light Source) enhance data quality for heavy atoms .

Q. How can discrepancies in reported physical properties (e.g., melting points) be analyzed methodically?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.